Chlorodihydrocodide

Description

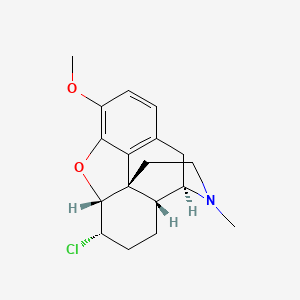

Structure

2D Structure

3D Structure

Properties

CAS No. |

63690-27-7 |

|---|---|

Molecular Formula |

C18H22ClNO2 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-7-chloro-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C18H22ClNO2/c1-20-8-7-18-11-4-5-12(19)17(18)22-16-14(21-2)6-3-10(15(16)18)9-13(11)20/h3,6,11-13,17H,4-5,7-9H2,1-2H3/t11-,12-,13+,17-,18-/m0/s1 |

InChI Key |

LBXQDFZPYYNEHR-AFSSITGASA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)Cl |

Origin of Product |

United States |

Nomenclature, Chemical Structure, and Stereochemical Characteristics of Chlorodihydrocodide

Systematic Chemical Nomenclatures and Synonyms for Chlorodihydrocodide

This compound is a semi-synthetic opioid derivative. Its systematic IUPAC name is (4R,4aR,7S,7aR,12bS)-9-chloro-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol.

Historically, this compound has also been referred to as α-chlorocodide. However, it is important to note that in older nomenclature for some morphinan (B1239233) derivatives, the prefixes "α-" and "β-" were used to denote positional isomers rather than stereochemical configurations. Specifically, "α" was used for C-6 substituted compounds, while "β" was used for C-8 substituted compounds. mdpi.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Systematic IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-chloro-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

| Synonym | α-chlorocodide |

| CAS Number | 63690-27-7 |

Core Morphinan Ring System Architecture and Specific Features of this compound

The chemical structure of this compound is built upon the foundational morphinan ring system. Morphinan is the prototype chemical structure for a large class of psychoactive compounds. wikipedia.org This core structure consists of a phenanthrene (B1679779) nucleus with an additional nitrogen-containing D ring. wikipedia.org

The morphinan structure is a pentacyclic system composed of five fused rings, designated as A, B, C, D, and E:

Ring A: A phenolic ring.

Ring B: A cyclohexane ring.

Ring C: A cyclohexenol ring in morphine, which is modified in this compound.

Ring D: An N-methyl-piperidine ring.

Ring E: A partially saturated furan (B31954) ring, formed by an ether linkage between C-4 and C-5.

In naturally occurring morphinan alkaloids, the junction between the B and C rings has a cis configuration. mdpi.com

This compound, as a derivative of codeine, possesses this fundamental morphinan architecture with specific modifications:

The double bond at the 7,8-position of codeine is saturated, hence the "dihydro" prefix.

The hydroxyl group at the C-6 position of dihydrocodeine is replaced by a chlorine atom.

The presence of the chlorine atom at the C-6 position is a defining feature of this compound, influencing its chemical properties.

Stereoisomeric Considerations and Configurational Assignment (e.g., C-6 Position)

The morphinan skeleton contains multiple chiral centers, leading to a large number of possible stereoisomers. For instance, morphine has five stereogenic centers, resulting in 32 possible stereoisomers. mdpi.com The specific spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of these compounds.

Alpha and Beta Isomers in Halogenated Codeine and Morphinan Derivatives

In the context of halogenated codeine and morphinan derivatives, the designation of alpha (α) and beta (β) isomers at the C-6 position refers to the orientation of the substituent. In codeine, the hydroxyl group at C-6 has the S absolute configuration. mdpi.com Its epimer, isocodeine, has the R configuration at C-6. mdpi.com

For 6-substituted morphinans, the α-isomer generally refers to the substituent having the same orientation as the hydroxyl group in codeine (pseudo-equatorial), while the β-isomer has the opposite orientation (pseudo-axial). However, as previously mentioned, older literature sometimes used "α" and "β" to denote the position of substitution (C-6 vs. C-8) rather than the stereochemistry. mdpi.com In the case of this compound, the chlorine atom at the C-6 position is in the alpha configuration.

Impact of Chiral Centers on Chemical Reactivity and Molecular Interactions

The chiral centers within the this compound molecule define its three-dimensional shape, which in turn dictates its chemical reactivity and how it interacts with other molecules, such as biological receptors. The stereochemistry of morphinans is a critical determinant of their pharmacological activity.

The spatial orientation of functional groups affects the molecule's ability to bind to its target receptors. Even slight changes in the configuration of one chiral center can lead to significant differences in biological activity. For example, the epimerization of the C-6 hydroxyl group in morphine and its derivatives can lead to slight changes in their opioid activity in vitro. nih.gov

The introduction of a halogen, such as chlorine, at the C-6 position can influence the molecule's reactivity in several ways:

Lipophilicity: The chlorine atom increases the lipophilicity of the molecule compared to its hydroxyl counterpart, which can affect its ability to cross biological membranes.

Electronic Effects: The electronegativity of the chlorine atom can influence the electron distribution in the C ring, potentially affecting the reactivity of nearby functional groups.

Leaving Group Ability: The chloride ion is a better leaving group than the hydroxide ion, which can influence the susceptibility of the C-6 position to nucleophilic substitution reactions.

Synthetic Methodologies for Chlorodihydrocodide and Analogous Halogenated Morphinans

Precursor Compounds and Starting Materials for Chlorodihydrocodide Elaboration

The elaboration of this compound and its analogs typically begins with naturally occurring opium alkaloids or their semi-synthetic derivatives. mdpi.com Key starting materials include:

Codeine and Morphine: These are the most common precursors. Their phenolic hydroxyl and secondary alcohol groups provide reactive sites for derivatization. nih.govtandfonline.com

Thebaine and Oripavine: These alkaloids, with their conjugated diene system, are valuable for synthesizing more complex morphinans like buprenorphine and etorphine through Diels-Alder reactions. mdpi.com

Dihydrocodeine: This saturated analog of codeine is a direct precursor for the synthesis of this compound. tandfonline.commdpi.com

The selection of the starting material often depends on the desired final product and the synthetic route to be employed. For instance, the synthesis of 1-halocodides and their dihydro derivatives has been achieved starting from codeine. tandfonline.com

| Precursor Compound | Key Structural Feature | Relevance to Halogenated Morphinan (B1239233) Synthesis |

| Codeine | C6-hydroxyl group, C3-methoxy group | Starting material for α-chlorocodide and 1-halocodides. nih.govtandfonline.com |

| Dihydrocodeine | Saturated C-ring, C6-hydroxyl group | Direct precursor for this compound. tandfonline.commdpi.com |

| Thebaine | Conjugated 6,8-diene system | Precursor for complex 6,14-ethenomorphinans. mdpi.com |

Direct Halogenation Protocols for Morphinan Skeletons

Direct halogenation of the morphinan nucleus can be achieved at various positions, depending on the reagents and reaction conditions.

Aromatic Ring Halogenation: The aromatic A-ring of morphinans can be halogenated. For example, 1-bromocodeine and 1-chlorocodeine have been synthesized by treating codeine hydrobromide or hydrochloride with hydrogen peroxide. tandfonline.com Similar procedures have been applied to dihydrocodeine to produce 1-bromodihydrocodeine and 1-chlorodihydrocodeine. tandfonline.com

C-Ring Halogenation: The C-ring offers several positions for halogenation. The reaction of codeine with thionyl chloride yields α-chlorocodide. nih.gov Dihydrocodeine can be converted to 6-chlorodihydrocodide using phosphorus pentachloride. scribd.comscribd.com

These direct methods provide a straightforward approach to introducing halogens, although they may sometimes lead to mixtures of products or require specific conditions to achieve selectivity.

Indirect Synthetic Routes to this compound

Indirect routes often involve the conversion of a hydroxyl group into a better leaving group, followed by nucleophilic substitution with a halide ion.

A common and effective method for synthesizing this compound involves the nucleophilic substitution of a sulfonate ester derivative of dihydrocodeine. For example, dihydrocodeine mesylate can be treated with lithium chloride in a suitable solvent like dimethylformamide (DMF) to yield 6-chloro-6-deoxydihydroisocodeine (also known as 6-chlorodihydrocodide or α-chlorodihydrocodide). mdpi.comresearchgate.net This reaction proceeds in good yield (75%) upon heating. mdpi.comresearchgate.net

This strategy has also been used to synthesize other halogenated dihydrocodides. For instance, treatment of dihydrocodeine mesylate with lithium bromide or tetrabutylammonium (B224687) fluoride (B91410) can produce the corresponding 6-bromo and 6-fluoro derivatives, respectively. mdpi.comresearchgate.net These reactions highlight the versatility of nucleophilic substitution in accessing a range of halogenated morphinans. libretexts.orgsolubilityofthings.comnumberanalytics.com

Another synthetic approach involves the reduction of an unsaturated halogenated morphinan. For instance, α-chlorocodide can be catalytically hydrogenated to produce this compound. scribd.com This method allows for the synthesis of saturated halogenated morphinans from their more readily available unsaturated precursors. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the double bond without affecting the halogen substituent.

Development of Novel Synthetic Pathways for this compound Analogues

Research continues to explore new and more efficient synthetic routes to halogenated morphinans and their analogs. nih.govuochb.cziiserpune.ac.in These efforts are driven by the need for compounds with improved pharmacological profiles and for intermediates that can be used to construct novel molecular architectures. nih.govresearchgate.net For example, the synthesis of C-3 halogen-substituted apocodeines and apomorphines has been developed, with these compounds expected to interact with the dopamine (B1211576) receptor system. researchgate.net The development of novel pathways often involves the application of modern synthetic methodologies and a deeper understanding of reaction mechanisms. uochb.cziiserpune.ac.inresearchgate.net

Mechanistic Investigations of this compound Formation Reactions (e.g., SN2, SN1' Pathways)

The formation of halogenated morphinans, including this compound, can proceed through different nucleophilic substitution mechanisms, such as SN1, SN2, and SN1'. solubilityofthings.com The specific pathway depends on the substrate, nucleophile, leaving group, and reaction conditions. copernicus.orgrsc.org

SN2 Pathway: The reaction of dihydrocodeine mesylate with lithium chloride to form 6-chlorodihydrocodide is considered to proceed via an SN2 mechanism. mdpi.comresearchgate.net This involves a backside attack by the chloride ion on the carbon atom bearing the mesylate group, leading to an inversion of configuration at that center.

SN1' Pathway: In some cases, particularly with allylic systems, an SN1' mechanism may be operative. For example, the reaction of pseudocodeine tosylate with tetrabutylammonium fluoride to give 6-fluoro-6-deoxyisocodeine has been described as an SN1' reaction. mdpi.com

Understanding these mechanisms is crucial for controlling the stereochemistry of the products and for optimizing reaction conditions to favor the desired isomer. copernicus.orgrsc.org

Chemical Reactivity and Derivatization Studies of Chlorodihydrocodide

Stability Profiles of Chlorodihydrocodide under Defined Chemical Conditions (e.g., Thermal, Acidic, Basic Environments)

The stability of this compound is a critical factor in its synthesis, storage, and chemical manipulation. Like many alkaloids, its stability is influenced by temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability: While specific high-temperature decomposition studies on this compound are not extensively documented in publicly available literature, thermal degradation of related chlorinated organic compounds often proceeds via dehydrochlorination or radical pathways at elevated temperatures. For the morphinan (B1239233) skeleton, high temperatures can induce complex rearrangements and fragmentation.

Acidic Stability: Under acidic conditions, the ether linkages and the tertiary amine of the morphinan scaffold are susceptible to reaction. The 4,5-epoxy ether bridge, in particular, can undergo cleavage in the presence of strong, non-aqueous acids, leading to rearrangement products. The stability in acidic media is also pH-dependent; salts of weak bases like this compound with strong mineral acids can be acidic in solution due to partial hydrolysis, which can in turn catalyze hydrolytic degradation of other functional groups if present.

Basic Stability: In basic environments, this compound is generally more stable than in acidic conditions, particularly with respect to the ether linkages. However, strong bases can promote elimination reactions, especially if the chlorine atom is in a sterically hindered position that disfavors nucleophilic substitution. The presence of a hydroxyl group at C6, which can be formed under certain conditions, would be susceptible to oxidation in a basic medium.

| Condition | Potential Reaction Pathways |

| Thermal | Dehydrochlorination, Radical Fragmentation, Skeletal Rearrangement |

| Acidic | Ether Bridge Cleavage, Rearrangement, Salt Formation |

| Basic | Elimination Reactions (E2), Nucleophilic Substitution (SN2) |

Chemical Transformations Involving the Halogen Moiety in this compound

The chlorine atom at the C6 position of this compound is a key functional group that allows for a variety of chemical transformations, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions: The C6-chloro group can be displaced by a variety of nucleophiles. A notable example is the reaction with sodium azide (B81097) (NaN3) to introduce an azido (B1232118) group, a versatile functional group that can be further transformed, for instance, into an amine. This reaction typically proceeds via an SN2 mechanism.

Organometallic Coupling Reactions: The halogen moiety also opens the door to modern cross-coupling reactions catalyzed by transition metals, such as palladium. Reactions like the Suzuki-Miyaura coupling (with boronic acids) and the Heck reaction (with alkenes) could potentially be employed to form new carbon-carbon bonds at the C6 position, leading to a wide array of novel derivatives. While specific examples on this compound are scarce in the literature, these reactions are well-established for other aryl and vinyl halides.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles and strong bases. Their reaction with the electrophilic carbon bearing the chlorine atom could lead to the formation of a new carbon-carbon bond. However, the presence of other reactive functional groups in the this compound molecule, such as the potential for enolate formation, needs to be considered.

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Substitution | Sodium Azide (NaN3) | 6-Azido-dihydrocodeine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-dihydrocodeine |

| Heck Reaction | Alkene, Pd catalyst, Base | 6-Alkenyl-dihydrocodeine |

| Grignard Reaction | R-MgX | 6-Alkyl/Aryl-dihydrocodeine |

Rearrangement Reactions and Formation of Ring-Modified this compound Derivatives

The rigid, polycyclic structure of the morphinan skeleton is prone to various rearrangement reactions, particularly under acidic conditions. These rearrangements often lead to profound changes in the molecular architecture and can result in the formation of novel ring systems.

A significant acid-catalyzed rearrangement observed in morphine and its derivatives is the transformation to apomorphine-type structures. In the case of codeine derivatives like this compound, this would lead to the formation of apocodeine derivatives. This rearrangement involves the cleavage of the 4,5-ether bridge and the formation of a new bond between C5 and C13, resulting in a dibenzo[de,g]quinoline ring system. The presence and nature of the substituent at C6 can influence the propensity and outcome of this rearrangement.

Skeletal rearrangements within the morphinan C-ring have also been observed, sometimes leading to contraction of the six-membered ring. While not specifically documented for this compound, such rearrangements are known to occur in related morphinan derivatives under certain reaction conditions.

Functional Group Interconversions on the this compound Scaffold

Beyond the transformations of the halogen moiety, other functional groups on the this compound scaffold can be interconverted to create a diverse range of derivatives.

Reduction of the Halogen: The C6-chloro group can be removed through reductive dehalogenation. Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source) can be employed to replace the chlorine atom with a hydrogen atom, yielding dihydrocodeine.

Oxidation of the C3-Methoxy Group: While the C3-methoxy group is generally stable, its demethylation to a phenolic hydroxyl group is a common transformation in morphinan chemistry. This is typically achieved using strong Lewis acids like boron tribromide (BBr3) or nucleophilic reagents like L-selectride. This transformation is significant as the resulting phenolic hydroxyl group can dramatically alter the pharmacological properties of the molecule.

Modification of the C6-Position after Halogen Displacement: Once the chlorine atom is replaced by other functional groups, these can be further modified. For instance, if the chloro group is replaced by a hydroxyl group, this secondary alcohol can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC).

| Transformation | Reagent(s) | Product Functional Group |

| Dechlorination | LiAlH4 or H2/Pd | C6-H |

| C3-Demethylation | BBr3 | C3-OH |

| C6-Hydroxyl Oxidation | PCC | C6-Ketone |

Investigation of Oxygen Bridge Cleavage and Phenolic Hydroxyl Formation

The 4,5-epoxy ether bridge is a defining structural feature of the morphinan skeleton. Its cleavage leads to the formation of a phenolic hydroxyl group at C4 and can trigger significant structural rearrangements.

Acid-Catalyzed Cleavage: As mentioned in the context of rearrangement reactions, strong acids can protonate the ether oxygen, making the C-O bond more susceptible to cleavage. This process is a key step in the formation of apocodeine-type structures from codeine derivatives. The reaction is typically carried out in strong, non-aqueous acids to favor rearrangement over simple hydrolysis.

Reductive Cleavage: The ether bridge can also be cleaved under reductive conditions. A classic method for this transformation in morphinan chemistry is the use of dissolving metal reductions, such as sodium in liquid ammonia. This method can lead to the formation of a C4-phenolic hydroxyl group without the extensive skeletal rearrangement seen under acidic conditions. More modern methods for the reductive cleavage of the 4,5-ether bridge have also been developed, sometimes utilizing palladium catalysis. mdpi.com

The formation of a phenolic hydroxyl group at C4 is of significant interest as it often leads to compounds with altered opioid receptor binding profiles.

Analytical Methodologies for Characterization and Quantification of Chlorodihydrocodide in Research Settings

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating chlorodihydrocodide from impurities, metabolites, or other components within a sample, enabling accurate quantification and isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like this compound. Its application is critical for determining the purity of synthesized batches and for the analysis of complex mixtures. A typical HPLC method for a compound of this nature would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the this compound structure is expected to exhibit significant UV absorbance. researchgate.net

Method development would focus on optimizing mobile phase composition, pH, and gradient elution to achieve adequate separation from potential impurities, such as starting materials, by-products, or degradation products. Method validation, following guidelines from the International Council for Harmonisation (ICH), would be essential to ensure the method is accurate, precise, linear, and specific for its intended purpose. researchgate.net

Interactive Table: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 5% to 95% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 280 nm | Wavelength for detecting the aromatic moiety. |

| Injection Volume | 10 µL | Standard volume for sample injection. |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. chemijournal.com Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization agents for opioids include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which react with polar functional groups like hydroxyl groups.

The derivatized this compound can then be separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17) and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov GC-MS is particularly valuable for identifying impurities and degradation products. researchgate.net

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR experiments would be crucial for the structural confirmation of this compound.

¹³C NMR would reveal the number of non-equivalent carbon atoms in the molecule and their chemical environments. The position of the chlorine atom on the codeine skeleton would significantly affect the chemical shifts of the adjacent carbon atoms.

Further 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete connectivity of the molecule and definitively assign all proton and carbon signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 7.5 |

| ¹H | Methine Protons | 3.0 - 5.0 |

| ¹H | Methylene Protons | 1.5 - 3.0 |

| ¹H | N-Methyl Protons | 2.0 - 2.5 |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹³C | Carbonyl Carbon | > 170 |

| ¹³C | Carbons bonded to Oxygen/Nitrogen | 50 - 90 |

| ¹³C | Aliphatic Carbons | 20 - 50 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) could be used. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the protonated or radical cation of the molecule. The fragmentation pattern would be characteristic of the codeine skeleton and would show losses of specific functional groups. nist.gov

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high accuracy. This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula.

Application of Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples containing this compound. nih.govijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the identification capabilities of MS. saspublishers.com It is particularly well-suited for the analysis of this compound in biological matrices, such as plasma or urine, for pharmacokinetic or metabolic studies. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of trace levels of the compound. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is ideal for the analysis of volatile derivatives of this compound. chemijournal.com This technique is highly effective for impurity profiling and identifying unknown components in a sample mixture.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct structural elucidation of compounds as they are separated by HPLC. This can be a powerful tool for identifying unknown impurities or metabolites without the need for their isolation.

The choice of the most appropriate analytical methodology depends on the specific goals of the research, whether it is for routine purity testing, structural confirmation of a newly synthesized batch, or the quantification of the compound in a complex biological sample. A combination of these techniques is often employed to provide a comprehensive analytical characterization of this compound.

Method Validation and Quality Assurance in Analytical Research of this compound

In the analytical research of the chemical compound this compound, rigorous method validation and robust quality assurance protocols are paramount to ensure the reliability, accuracy, and precision of experimental data. The validation of analytical methodologies substantiates that a specific method is suitable for its intended purpose, providing a high degree of confidence in the generated results. rcaap.ptoup.com Concurrently, quality assurance encompasses the systematic procedures and practices that monitor and verify the quality of the entire analytical process, from sample handling to data reporting.

Method validation for the characterization and quantification of this compound, typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), involves the assessment of several key performance parameters. researchgate.netsciex.com These parameters are established to meet the standards outlined by international guidelines. The selection of the analytical technique often depends on the complexity of the sample matrix and the required sensitivity. nih.gov For instance, LC-MS/MS offers high selectivity and sensitivity, making it well-suited for analyzing complex biological matrices. sciex.comnih.gov GC-MS, on the other hand, may require derivatization to improve the volatility and thermal stability of opioid compounds. nih.govresearchgate.net

The core validation parameters that must be thoroughly investigated in a research setting for this compound analysis include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity establishes the proportional relationship between the concentration of this compound and the analytical signal. rcaap.pt This is typically evaluated by analyzing a series of standards across a specified concentration range. The linearity is often expressed by the coefficient of determination (R²), which should ideally be close to 1.0. For opioid analysis, linearity is commonly demonstrated with R² values of 0.99 or greater. rcaap.pt

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For bioanalytical methods involving opioids, the precision is generally expected to be within ±15% CV, and within ±20% at the lower limit of quantification. rcaap.pt

Accuracy denotes the closeness of the mean test results to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte. Accuracy is typically reported as the percentage of recovery or the percentage of bias. Similar to precision, the acceptance criteria for accuracy in opioid analysis are often set within ±15% of the nominal value (and ±20% at the LLOQ). rcaap.pt

The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov The determination of these limits is crucial for trace analysis. For instance, in the analysis of related opioids, LOQs can range from the low ng/mL to pg/mL level, depending on the analytical instrumentation and sample matrix. nih.govplos.org

A summary of typical validation parameters and their acceptable limits for the analysis of compounds structurally similar to this compound is presented in the interactive data table below.

| Validation Parameter | Typical Acceptance Criteria | Common Analytical Technique | Reference |

| Linearity (R²) | ≥ 0.99 | LC-MS/MS, GC-MS | rcaap.pt |

| Precision (%RSD/CV) | ≤ 15% (≤ 20% at LLOQ) | LC-MS/MS, GC-MS | rcaap.pt |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | LC-MS/MS, GC-MS | rcaap.pt |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | LC-MS/MS, GC-MS | nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | LC-MS/MS, GC-MS | nih.gov |

Quality assurance in the context of this compound research extends beyond method validation. It includes the implementation of standard operating procedures (SOPs) for all analytical processes, regular calibration and maintenance of instruments, and the use of certified reference materials and internal standards to monitor method performance. The use of deuterated internal standards is a common practice in MS-based methods for opioids to compensate for matrix effects and variations in extraction efficiency. sciex.com Furthermore, participation in proficiency testing programs, where applicable, can provide an external assessment of a laboratory's analytical capabilities.

Metabolic Fate and Biotransformation Pathways of Chlorodihydrocodide in Vitro and Non Human Animal Studies

In Vitro Metabolism of Chlorodihydrocodide

The initial assessment of a new chemical entity's metabolic profile is typically conducted through in vitro studies. wuxiapptec.comwuxiapptec.com These studies are crucial for predicting a compound's behavior in a living organism and identifying potential metabolic liabilities early in the drug discovery process. wuxiapptec.com The primary systems for this are hepatic microsomes and hepatocytes, which represent the main site of drug metabolism, the liver. ionsource.com

To investigate the in vitro metabolism of a compound like this compound, it would be incubated with liver microsomes or hepatocytes. wuxiapptec.com Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily. wuxiapptec.comnews-medical.net Such assays are effective for determining the intrinsic clearance of a compound mediated by these enzymes. wuxiapptec.com

Hepatocytes, being intact liver cells, provide a more comprehensive model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters. wuxiapptec.comwuxiapptec.com Cryopreserved hepatocytes from various species, including humans, rats, mice, dogs, and monkeys, are routinely used to evaluate metabolic stability and generate metabolite profiles. nih.gov The compound's disappearance over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to calculate parameters like half-life (t½) and intrinsic clearance (CLint). waters.com

For this compound, its structural similarity to dihydrocodeine suggests that it would be metabolized by CYP450 enzymes. Dihydrocodeine is primarily metabolized by CYP2D6 and CYP3A4. wikipedia.org Therefore, incubation studies for this compound would likely involve human liver microsomes (HLM) and hepatocytes to determine its susceptibility to these and other enzymes.

Drug metabolism is broadly categorized into Phase I and Phase II reactions. ionsource.comnih.gov Phase I reactions introduce or expose functional groups (like -OH or -NH2) through oxidation, reduction, or hydrolysis, generally making the molecule more polar. nih.govlongdom.org Phase II reactions involve conjugating the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to further increase water solubility and facilitate excretion. nih.govlongdom.org

Phase I Biotransformations: Based on the structure of this compound and the known pathways for analogous opioids, several Phase I reactions are plausible:

O-demethylation: Analogous to dihydrocodeine's conversion to dihydromorphine, the methoxy (B1213986) group on this compound is a likely site for O-demethylation, likely catalyzed by CYP2D6. wikipedia.org

N-demethylation: The N-methyl group is susceptible to removal by CYP3A4, leading to a "nor-" metabolite (nordihydrocodeine from dihydrocodeine). wikipedia.org

Dechlorination: The chlorine atom could be removed, although this is often a less common metabolic pathway for aromatic chlorides compared to aliphatic ones.

Hydroxylation: Additional hydroxyl groups could be added to the molecule at various positions.

Oxidation: The 6-hydroxyl group could be oxidized to a ketone, forming a dihydromorphinone analogue.

Phase II Biotransformations: The primary Phase II reaction for opioids is glucuronidation. nih.gov The hydroxyl groups on this compound and its Phase I metabolites would be prime candidates for conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ionsource.comlongdom.org Sulfation is another possible conjugation reaction. longdom.org

Metabolite Identification and Profiling in Preclinical Animal Models

In vivo studies in preclinical animal models are essential to understand the complete metabolic profile and ensure that the animal species used for toxicology studies are exposed to all significant human metabolites. rroij.comfera.co.uk

Metabolic pathways can differ significantly between species due to variations in the expression and activity of metabolic enzymes like the CYP450 family. nih.gov Therefore, metabolite profiling is conducted across different species (commonly rat, mouse, dog, and monkey) and compared to the human profile, often generated from in vitro human hepatocyte studies. plos.org This is critical for selecting appropriate animal models for safety testing. plos.org For instance, the expression and activity of CYP2D6 and CYP3A4, the key enzymes in dihydrocodeine metabolism, vary across species, which would likely lead to quantitative and potentially qualitative differences in the metabolite profile of this compound. nih.govwikipedia.org

A hypothetical comparison of major inferred metabolites of this compound across species is presented below.

Table 1: Hypothetical Cross-Species Metabolite Profile of this compound

| Metabolite | Putative Biotransformation | Human | Monkey | Rat | Mouse |

|---|---|---|---|---|---|

| O-demethyl-chlorodihydrocodide | CYP2D6-mediated O-demethylation | Major | Major | Minor | Moderate |

| N-demethyl-chlorodihydrocodide | CYP3A4-mediated N-demethylation | Major | Major | Major | Major |

| This compound-6-glucuronide | UGT-mediated Glucuronidation | Major | Major | Major | Major |

| O-demethyl-chlorodihydrocodide-glucuronide | O-demethylation + Glucuronidation | Moderate | Moderate | Minor | Minor |

Modern metabolite identification relies heavily on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). doe.govsilantes.com This technology allows for the sensitive detection of metabolites in complex biological matrices like plasma, urine, and feces. nih.gov

The process involves separating the components of a sample chromatographically before they enter the mass spectrometer. The instrument then measures the mass-to-charge ratio (m/z) of the parent compound and its metabolites with high accuracy, which allows for the generation of potential elemental formulas. plos.orgdoe.gov To elucidate the structure and identify the site of metabolic modification, tandem mass spectrometry (MS/MS or MSn) is employed. silantes.com In this technique, specific ions are isolated and fragmented, and the resulting fragmentation pattern provides structural clues, much like a fingerprint for the molecule. doe.govsilantes.com By comparing the fragmentation of a metabolite to that of the parent drug, the precise location of a metabolic change (e.g., the addition of a hydroxyl group or the removal of a methyl group) can be determined. doe.gov

Table 2: Hypothetical Mass Spectrometry Data for Inferred this compound Metabolites

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected Biotransformation | Mass Shift (Da) |

|---|---|---|---|---|

| This compound | C18H22ClNO3 | 335.13 | Parent Drug | N/A |

| N-demethyl-chlorodihydrocodide | C17H20ClNO3 | 321.11 | Loss of CH2 | -14.02 |

| O-demethyl-chlorodihydrocodide | C17H20ClNO3 | 321.11 | Loss of CH2 | -14.02 |

| Hydroxy-chlorodihydrocodide | C18H22ClNO4 | 351.12 | Addition of O | +15.99 |

| This compound Glucuronide | C24H30ClNO9 | 511.16 | Addition of C6H8O6 | +176.03 |

Strategies for Modulating Metabolic Stability through Chemical Structure Variation in this compound Analogues

A primary goal in drug design is to optimize the metabolic stability of a lead compound to ensure it has a desirable pharmacokinetic profile, such as a longer half-life. news-medical.netnih.gov If a compound like this compound were found to be metabolized too quickly, several strategies could be employed to create more stable analogues.

One common approach is to identify the "metabolic soft spots"—the positions on the molecule most susceptible to metabolism—and modify them. plos.org For instance, if N-demethylation by CYP3A4 is a major clearance pathway, replacing the N-methyl group with a larger or different alkyl group (e.g., N-ethyl or N-cyclopropylmethyl) could sterically hinder the enzyme's access and slow down the reaction.

Another strategy is deuterium (B1214612) substitution. Replacing hydrogen atoms with their heavier isotope, deuterium, at a metabolically active site can slow the rate of bond cleavage by enzymes (the kinetic isotope effect), thereby improving metabolic stability without significantly altering the compound's shape or pharmacology. nih.gov If O-demethylation were rapid, placing deuterium on the methyl group of the methoxy moiety could be a viable strategy.

Furthermore, altering the electronic properties of the molecule by changing or repositioning substituents can influence its interaction with metabolic enzymes. For this compound, modifying the position or type of halogen on the aromatic ring could potentially alter its susceptibility to oxidative metabolism. These new analogues would then be re-evaluated in in vitro metabolic stability assays to determine if the intended improvement was achieved. nih.govnih.gov

Future Research Directions and Emerging Opportunities for Chlorodihydrocodide Chemistry

Innovations in Green Chemistry Approaches for Chlorodihydrocodide Synthesis

The synthesis of complex molecules like this compound traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of opioids to develop more sustainable and efficient manufacturing protocols.

Biocatalysis: A significant area of innovation lies in the use of enzymes to perform specific chemical transformations. Biocatalytic routes are attractive as they offer an alternative to chemical production processes that often suffer from a limited supply of precursors, low yields, and toxic wastes. nih.gov Engineered enzymes and whole-cell systems are being developed to carry out key steps in morphinan (B1239233) synthesis, such as stereoselective reductions or oxidations, under mild, aqueous conditions. nih.govnih.gov For instance, the biotransformation of codeine to hydrocodone has been demonstrated using recombinant Escherichia coli, showcasing the potential for enzymatic pathways in producing valuable morphinan derivatives. nih.gov Future research could focus on discovering or engineering enzymes capable of directly halogenating dihydrocodeine or related precursors, providing a green route to this compound and minimizing the use of harsh halogenating agents.

Flow Chemistry: Continuous flow synthesis is another promising green technology that can be applied to the production of this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for process automation and scalability. chinesechemsoc.orgrsc.org This technology is particularly advantageous for reactions that are difficult to control in batch processes. The synthesis of key opioid intermediates has been successfully demonstrated using flow reactors, suggesting that a continuous process for this compound could be developed, leading to higher yields, improved purity, and a reduced environmental footprint.

The table below summarizes potential green chemistry approaches for the synthesis of this compound and its precursors.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |

| Biocatalysis | Enzymatic halogenation of dihydrocodeine; Stereoselective enzymatic reduction of codeinone (B1234495) precursors. | High selectivity, mild reaction conditions, reduced use of toxic reagents, biodegradable catalysts. nih.gov |

| Flow Chemistry | Continuous production of dihydrocodeine from codeine; Controlled halogenation reaction to form this compound. | Improved safety and control, higher yields, easier scalability, potential for automation. rsc.org |

| Alternative Solvents | Use of ionic liquids or supercritical fluids for extraction and reaction steps. | Reduced volatility and flammability, potential for recyclability, unique solubility properties. |

| Catalytic Hydrogenation | Use of highly efficient and recyclable catalysts for the reduction of the 7,8-double bond in codeine. | High atom economy, reduced catalyst loading, easier product purification. |

Advanced Computational Modeling and Simulation for this compound System Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. nih.govnih.gov For this compound, these in silico methods offer a powerful means to explore its chemical space and design novel derivatives with tailored pharmacological profiles.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that govern binding affinity and selectivity. nih.govnrfhh.com Docking studies of this compound and its potential derivatives within the binding pockets of the µ (mu), δ (delta), and κ (kappa) opioid receptors can help elucidate the structural basis for their activity. acs.org By understanding how the chlorine atom and other substituents interact with receptor residues, researchers can design modifications to enhance affinity for a specific receptor subtype or to create ligands with a desired agonist or antagonist profile. acs.orgacs.org For example, docking studies have revealed that the N-phenethyl group of fentanyl occupies a deep crevice in the µ-opioid receptor, an insight that can guide the design of new morphinans. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex, revealing how the system behaves over time. nih.govstanford.edu These simulations can characterize the conformational changes in the receptor upon ligand binding, the stability of key interactions, and the role of water molecules in the binding site. nih.govnih.gov Long-timescale MD simulations of opioid receptors have predicted new, potentially druggable metastable states that were not observed in static crystal structures. stanford.edu Applying MD simulations to this compound-receptor complexes can offer a deeper understanding of the molecular mechanisms of receptor activation and signaling, guiding the design of biased agonists that preferentially activate specific downstream pathways. nih.gov

In Silico Analog Design: Computational tools can be used to design virtual libraries of this compound analogs with modifications at various positions of the morphinan scaffold. nih.govchapman.edu Properties such as binding affinity, selectivity, and pharmacokinetic parameters (like lipophilicity, measured by logP) can be predicted for these virtual compounds. chapman.edu This allows for the prioritization of the most promising candidates for chemical synthesis, saving significant time and resources. For instance, computational studies have been used to design fluorinated morphine derivatives with altered pKa values to achieve pH-specific binding in inflamed tissues. nih.govchapman.educhapman.edu A similar strategy could be applied to this compound to develop peripherally restricted analgesics.

The following table outlines the application of various computational techniques in the design of this compound systems.

| Computational Technique | Application for this compound | Predicted Outcomes |

| Molecular Docking | Predict binding poses of this compound analogs in opioid receptor crystal structures (e.g., µ-OR). acs.org | Binding affinity, receptor selectivity, key ligand-receptor interactions. nrfhh.comacs.org |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the this compound-receptor complex over time. nih.gov | Conformational changes upon binding, stability of interactions, mechanism of receptor activation. stanford.edunih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of this compound derivatives with their biological activity. | Predictive models for the activity of unsynthesized compounds. |

| In Silico ADME/Tox Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs. | Early assessment of drug-likeness and potential liabilities. chapman.edu |

Exploration of this compound as a Versatile Synthetic Intermediate for Novel Morphinan Architectures

The presence of a chlorine atom on the C-ring of the morphinan skeleton makes this compound a particularly valuable intermediate for further chemical elaboration. Halogenated morphinans serve as key precursors for introducing a wide range of functional groups via nucleophilic substitution reactions. nih.gov

The 6-chloro substituent in this compound is positioned at an allylic position relative to the 7,8-double bond in its precursor, α-chlorocodide, making it susceptible to substitution. nih.gov This reactivity can be harnessed to synthesize a diverse library of 6-substituted dihydrocodeine derivatives. Nucleophiles such as amines, thiols, and azides can be used to displace the chloride, leading to novel aminomorphinans and other derivatives with potentially unique pharmacological properties. nih.gov For example, the synthesis of 6-deoxy-6-azido-dihydroisomorphine (azidomorphine) demonstrated the utility of such substitution patterns, resulting in a compound with significantly higher potency than morphine. nih.gov

Furthermore, the halogen atom can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These powerful synthetic methods allow for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position, dramatically increasing the structural complexity and diversity of the resulting morphinan architectures. Such modifications have been instrumental in developing ligands with altered receptor selectivity and function. oup.com

The synthetic potential of this compound as an intermediate is summarized in the table below.

| Reaction Type | Reagents/Conditions | Potential Products |

| Nucleophilic Substitution (SN2) | Amines, thiols, alkoxides, azide (B81097) salts. nih.gov | 6-amino, 6-thio, 6-alkoxy, and 6-azido-dihydrocodeine derivatives. |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), organostannanes (Stille), alkenes (Heck). | 6-aryl, 6-heteroaryl, and 6-vinyl-dihydrocodeine derivatives. |

| Elimination Reactions | Strong bases. | Didehydro-morphinan derivatives. |

| Reduction (Dehalogenation) | Catalytic hydrogenation, metal hydrides. | Dihydrodesoxycodeine (if desired as a scaffold). |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Molecular Pharmacology for this compound Systems

The development of novel and improved opioid-based therapeutics is an inherently interdisciplinary endeavor, requiring a close collaboration between synthetic organic chemists and molecular pharmacologists. mdpi.comcancer.gov The future exploration of this compound chemistry will greatly benefit from this synergistic approach, where the design and synthesis of new molecules are guided by and integrated with rigorous pharmacological evaluation. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic synthetic program focused on modifying the this compound scaffold, coupled with detailed pharmacological characterization, is crucial for establishing comprehensive SARs. nih.govyoutube.com Chemists can synthesize series of analogs where specific parts of the molecule, such as the substituent at the 6-position, the N-17 group, or the aromatic A-ring, are systematically varied. nih.govoup.com Pharmacologists can then evaluate these compounds in a battery of in vitro assays (e.g., receptor binding, [³⁵S]GTPγS functional assays) to determine their affinity, selectivity, and efficacy at the different opioid receptors. nih.govacs.org This iterative cycle of synthesis and testing allows for the refinement of molecular designs and the identification of key structural features that govern the desired pharmacological profile. nih.gov

Functional Selectivity and Biased Agonism: A major goal in contemporary opioid research is the development of "biased agonists"—ligands that preferentially activate one intracellular signaling pathway (e.g., G-protein signaling, associated with analgesia) over another (e.g., β-arrestin recruitment, linked to side effects). oup.commdpi.com Interdisciplinary teams can explore how modifications to the this compound structure influence this signaling bias. For example, synthetic chemists can create derivatives with diverse functionalities, and pharmacologists can use advanced cell-based assays to quantify their bias toward G-protein or β-arrestin pathways. This approach could lead to the discovery of novel analgesics with a reduced side-effect profile. mdpi.com

The integration of synthetic and pharmacological research is outlined below.

| Research Area | Synthetic Chemistry Contribution | Molecular Pharmacology Contribution | Collaborative Goal |

| SAR Exploration | Design and synthesis of diverse this compound analogs with systematic structural modifications. nih.govyoutube.com | In vitro binding and functional assays to determine receptor affinity, selectivity, and efficacy. nih.govacs.org | Identify key structural determinants for desired pharmacological activity. nih.gov |

| Biased Agonism | Create libraries of derivatives with varied substituents to explore effects on signaling pathways. oup.com | Quantify G-protein vs. β-arrestin signaling to determine ligand bias. | Discover biased agonists with potentially improved therapeutic windows. mdpi.com |

| Novel Scaffolds | Use this compound as a starting point to build entirely new morphinan architectures. | Characterize the pharmacological profile of new scaffolds at opioid and other relevant receptors. | Develop ligands with novel mechanisms of action or multi-target engagement. |

| In Vivo Evaluation | Provide optimized lead compounds in sufficient quantity and purity for animal studies. | Assess antinociceptive effects and side-effect profiles in relevant preclinical models. | Validate the therapeutic potential of new this compound-derived candidates. |

By leveraging these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple halogenated derivative into a cornerstone for the development of innovative and safer morphinan-based therapeutics.

Q & A

Q. What are the validated protocols for synthesizing Chlorodihydrocodide with high purity, and how can researchers optimize yield while minimizing byproducts?

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method at physiological pH (7.4) and varying temperatures (25°C, 37°C). Compare results with computational predictions via Hansen Solubility Parameters (HSPs) and molecular dynamics simulations. Validate inconsistencies by repeating experiments under inert atmospheres to exclude oxidation artifacts. Cross-reference findings with peer-reviewed databases (e.g., PubChem, Reaxys) and collaborative platforms like ResearchGate to identify methodological divergences .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.